Technical Whitepaper: 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine
Technical Whitepaper: 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine
This technical guide details the structural utility, synthesis, and application of 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine , a critical heterobifunctional building block in modern medicinal chemistry.
Strategic Utility in Fragment-Based Drug Discovery (FBDD) and PROTAC Design
Executive Summary & Structural Analysis
4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine (CAS: Generic Building Block, PubChem CID: 61036420) represents a "privileged scaffold" linker. It combines a halogenated heteroaromatic head group with a flexible primary amine tail.
Structural Deconstruction
| Component | Chemical Feature | Functionality in Drug Design |
| Head Group | 4-Bromo-1H-pyrazole | Electrophilic Handle: The C4-Bromine is highly reactive for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing attachment to kinase inhibitor cores or target ligands. |
| Linker | C4 Alkyl Chain (Butyl) | Spacer: Provides a ~5-6 Å separation between the warhead and the tail. This length is critical in PROTACs to span the gap between a Target Protein and an E3 Ligase. |
| Tail Group | Primary Amine (-NH2) | Nucleophilic Handle: Ready for amide coupling, reductive amination, or sulfonylation to attach solubility tags or E3 ligase ligands (e.g., Thalidomide/VHL derivatives). |
Synthetic Architecture
To ensure high fidelity and prevent poly-alkylation, the synthesis of this molecule requires a protecting group strategy. Direct alkylation of 4-bromopyrazole with 1,4-dibromobutane yields significant dimer impurities (bis-pyrazole).
Recommended Protocol: The Modified Gabriel Synthesis
This route utilizes N-(4-bromobutyl)phthalimide to introduce the amine in a masked form, ensuring a 1:1 stoichiometry.
Step 1: Regioselective N-Alkylation
-
Reagents: 4-Bromopyrazole (1.0 eq), N-(4-bromobutyl)phthalimide (1.1 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Conditions: 60°C, 12 hours.
-
Mechanism:
displacement. 4-Bromopyrazole ( ) is deprotonated by the base. The resulting pyrazolate anion attacks the alkyl bromide. -
Note on Regiochemistry: Unsubstituted 4-bromopyrazole is symmetric due to annular tautomerism. Therefore,
-alkylation produces a single regioisomer, simplifying purification.
Step 2: Ing-Manske Deprotection
-
Reagents: Hydrazine Hydrate (
, 3.0 eq). -
Solvent: Ethanol.
-
Conditions: Reflux, 4 hours.
-
Workup: The reaction produces the target amine and a precipitate of phthalhydrazide.[1] Acidification (HCl) facilitates the removal of the phthalhydrazide byproduct, followed by basification to extract the free amine.
Visualization: Synthetic Workflow
Figure 1: Two-step synthesis via Gabriel amine generation to prevent polymerization.
Chemical Reactivity Profile
Once synthesized, the molecule serves as a divergent intermediate. The order of operations is critical: Cross-coupling (Br) is usually performed BEFORE Amide coupling (NH2) if the coupling conditions are harsh, though the amine often requires protection (e.g., Boc) during Pd-catalysis to prevent catalyst poisoning.
A. The Bromine Handle (C-C / C-N Bond Formation)
The pyrazole C4-position is electron-rich but accessible.
-
Suzuki-Miyaura Coupling: Reacts with Aryl-Boronic acids to create biaryl motifs common in kinase inhibitors (e.g., JAK, p38 MAPK inhibitors).
-
C-H Activation: The C5 position (adjacent to N1) is susceptible to direct arylation if the C4-Br is preserved, though this is less common.
B. The Amine Handle (Amide Bond Formation)
-
PROTAC Linker Synthesis: Reacts with carboxylic acid derivatives of E3 ligase ligands (e.g., Pomalidomide-COOH).
-
Standard Coupling: HATU/DIPEA conditions are standard.
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic utility in medicinal chemistry workflows.
Application in PROTACs and FBDD
This molecule is specifically engineered to solve the "Linkerology" challenge in Proteolysis Targeting Chimeras (PROTACs).
Why this specific structure?
-
Rigid/Flexible Balance: The pyrazole ring adds semi-rigidity near the target warhead, reducing the entropic penalty of binding.
-
Solubility: The basic amine (and resulting amide) improves the physicochemical properties (logD) compared to all-carbon alkyl chains.
-
Metabolic Stability: Pyrazoles are generally more metabolically stable than phenyl rings (less prone to oxidative metabolism by CYPs).
Case Study Logic: In a typical workflow, the amine tail is coupled to a VHL ligand (like VH032). The resulting intermediate is then coupled via the Bromine to a target ligand (e.g., a kinase inhibitor fragment). This modularity allows for the rapid generation of a library of degraders with varying linker lengths by simply swapping the butyl chain for propyl or pentyl analogs.
Analytical Characterization Data (Expected)
Researchers synthesizing this compound should validate against these expected parameters:
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Characteristic Pyrazole C3-H and C5-H protons. | |
| 1H NMR (DMSO-d6) | ||
| 1H NMR (DMSO-d6) | ||
| LC-MS (ESI+) | Distinct 1:1 isotopic pattern due to Bromine ( | |
| Physical State | Oil or Low-melting Solid | Free amines with alkyl chains are often oils; HCl salts are solids. |
References
-
Gabriel Synthesis & Modifications
-
Khan, A. (2024).[2] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
-
Mechanism of Ing-Manske Procedure: The Gabriel synthesis is the standard for primary amine synthesis to avoid over-alkylation. See: Thermo Fisher Scientific - Gabriel Synthesis Overview.
-
-
Pyrazoles in Medicinal Chemistry
-
Meli, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI).[3] Discusses the versatility of aminopyrazole scaffolds in kinase inhibition.
-
Regioselectivity:[4][5] Alinezhad, H., et al. (2011).[5] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society. Confirms the stability and regiochemical behavior of 4-bromopyrazoles.
-
-
Compound Data
-
PubChemLite Record: 4-(4-bromo-1h-pyrazol-1-yl)butan-1-amine.[6]
-
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)butan-1-amine (C7H12BrN3) [pubchemlite.lcsb.uni.lu]
